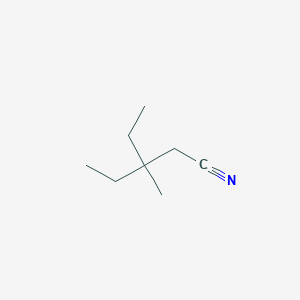
3-Ethyl-3-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For example, heating 3-ethyl-3-methylpentyl bromide with sodium cyanide in ethanol can yield this compound.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide. For instance, 3-ethyl-3-methylpentanamide can be dehydrated to form this compound.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through ammoxidation, where alkanes are reacted with ammonia and oxygen in the presence of a catalyst. This method is efficient for large-scale production.
Types of Reactions:
Oxidation: Nitriles can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines. This can be achieved using reagents like lithium aluminum hydride.
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Nitriles are studied for their potential biological activity and are used in the synthesis of pharmaceuticals.
Medicine: Some nitriles have shown potential as therapeutic agents due to their ability to interact with biological targets.
Industry: Nitriles are used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylpentanenitrile depends on its specific application. In general, nitriles can interact with enzymes and other proteins, affecting their function. The cyano group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
3-Methylpentanenitrile: Similar in structure but lacks the ethyl group at the third carbon.
3-Ethylpentanenitrile: Similar but lacks the methyl group at the third carbon.
3-Methylhexanenitrile: Similar but has an additional carbon in the chain.
Uniqueness:
Properties
CAS No. |
90203-95-5 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-ethyl-3-methylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-8(3,5-2)6-7-9/h4-6H2,1-3H3 |
InChI Key |
TWKDJECBHNJCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















